molecular formula C13H10F5NO B2451366 (6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone CAS No. 2137671-72-6

(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone

Cat. No. B2451366
CAS RN: 2137671-72-6
M. Wt: 291.221
InChI Key: JMJJQODYVBEELK-UHFFFAOYSA-N
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Description

“(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone” is a chemical compound with the molecular weight of 291.22 . The IUPAC name for this compound is (6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl)(4-(trifluoromethyl)phenyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.22 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Routes and Structural Determination: A synthetic route was designed based on the bicyclo hexane skeleton, leading to the successful synthesis of related compounds through complex multi-step processes. The structures of the target products were determined using various methods such as MS, HPLC, NMR, and two-dimensional NMR techniques (Gao Li-na, 2012).

Photochromism and Photoisomerization

  • Photochromic Azo Dyes Development: The synthesis and characterization of photochromic azo dyes based on 1,3-diazabicyclo-(3.1.0)hex-3-ene have been explored. These compounds exhibit significant changes in their photochromic and photoisomeric properties under different light conditions, demonstrating potential applications in materials science (N. Mahmoodi, M. P. Nadamani, Tahereh Behzadi, 2013).

Stereoselective Synthesis

  • Stereoselective Syntheses of Novel Compounds: Research has been conducted on the stereoselective synthesis of novel difunctionalized-2-azabicyclohexanes, demonstrating the versatility of such structures in creating compounds with varied substituents. These findings are significant for the development of new chemical entities (Grant R Krow et al., 2004).

Antimicrobial Activity

  • Antimicrobial Properties: Several derivatives of this chemical structure have been synthesized and evaluated for their antimicrobial activities. This highlights the potential utility of these compounds in developing new antimicrobial agents (Parthiv K. Chaudhari, 2012); (B. Reddy et al., 2011).

Molecular and Crystal Structure Analysis

  • Structural Analysis in Drug Synthesis: The molecular and crystal structure of a related compound was reported, which is a byproduct in the synthesis of new anti-tuberculosis drug candidates. This illustrates the importance of structural analysis in drug development processes (Tamira Eckhardt et al., 2020).

Novel Conversion Processes

  • Novel Conversion Techniques: Research has been conducted on the unexpected conversion of perfluoroazacyclohexene to derivatives of (6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone, revealing new chemical pathways and synthesis methods (R. Banks et al., 1999).

Insect Antifeedant Activities

  • Insect Antifeedant Synthesis: The synthesis of derivatives with insect antifeedant activities has been explored, demonstrating the potential of these compounds in agricultural and pest control applications (G. Thirunarayanan, 2014).

Pharmaceutical Industry Applications

  • Pharmaceutical Applications: The construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been explored for their potential applications in the pharmaceutical industry. This research is crucial for developing new therapeutic agents (Michael R Harris et al., 2017).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(6,6-difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F5NO/c14-12(15)9-5-19(6-10(9)12)11(20)7-1-3-8(4-2-7)13(16,17)18/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJJQODYVBEELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-3-[4-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane

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